
2-(2-Azidoethyl)-1,3-dioxolane
Overview
Description
The compound “2-(2-Azidoethyl)-1,3-dioxolane” seems to be a synthetic compound that could belong to the class of azido compounds . Azido compounds are characterized by the presence of an azido group (-N3), which makes them valuable starting materials for the synthesis of a wide range of functionalized compounds .
Synthesis Analysis
While specific synthesis methods for “2-(2-Azidoethyl)-1,3-dioxolane” were not found, azido compounds can be prepared by several synthetic methods . For instance, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, was polymerized using sodium periodate as an oxidant .
Chemical Reactions Analysis
Azido compounds can undergo various chemical reactions. For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) underwent oxidative polymerization triggered by sodium periodate .
Scientific Research Applications
1. Polymer Chemistry
- Summary of the application : The compound is used in the polymerization of dopamine analogues, where the amine group is switched to azide, using sodium periodate. This gives rise to particles with a diameter of up to one micrometer .
- Methods of application : The polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, is performed using sodium periodate .
- Results or outcomes : The obtained particles are stable in water but, in contrast to other polycatcechol-based polymers, are soluble in organic solvents .
2. Organic Synthesis
- Summary of the application : The compound is used in the synthesis of calix4arenes bearing CuAAC-Ready 2-Azidoethyl or Propargyl Functionalities .
- Methods of application : The step-wise syntheses were carried out through a selective distal alkylation of the parent p-adamantylcalix4arene with propargyl bromide or 1,2-dibromoethane, resulting in calix4arenes bearing pairs of propargyl or 2-bromoethyl groups at their narrow rims .
- Results or outcomes : The bromine atoms were replaced by azide groups, and then both calix4arene diethers were exhaustively alkylated at the remaining OH-groups with 1-iodopropane under stereoselective conditions to fix the macrocycles in an 1,3-alternate shape .
3. Thermoresponsive Polymers
- Summary of the application : The compound, through its derivatives, plays a crucial role in the synthesis of thermoresponsive polymers.
- Methods of application : Azido group-containing derivatives can initiate the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers.
- Results or outcomes : The specific results or outcomes of this application are not detailed in the source.
4. Surface Engineering
- Summary of the application : The compound is used in the polymerization of dopamine analogues for surface engineering applications .
- Methods of application : The polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, is performed using sodium periodate .
- Results or outcomes : The resulting polymer shows a different morphology from polydopamine (PDA) obtained under the same polymerization conditions .
5. Biomedical and Pharmaceutical Applications
- Summary of the application : The compound is used in the synthesis of adamantylated calix4arenes bearing CuAAC-Ready 2-Azidoethyl or Propargyl Functionalities .
- Methods of application : The step-wise syntheses were carried out through a selective distal alkylation of the parent p-adamantylcalix4arene with propargyl bromide or 1,2-dibromoethane .
- Results or outcomes : Preliminary data on the reactivity of the prepared calixarenes under the CuAAC conditions suggested a strong steric hampering created by the adamantane units nearby the reacting alkyne or azide groups that affected the outcome of the two-fold cycloaddition .
6. Synthesis of PEG Derivatives
- Summary of the application : The compound is used in the synthesis of PEG derivatives .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes of this application are not detailed in the source .
7. Surface Modification
- Summary of the application : The compound is used in the polymerization of dopamine analogues for surface modification applications .
- Methods of application : The polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, is performed using sodium periodate .
- Results or outcomes : The resulting polymer shows a different morphology from polydopamine (PDA) obtained under the same polymerization conditions .
8. Synthesis of Calixarenes
- Summary of the application : The compound is used in the synthesis of adamantylated calix4arenes bearing CuAAC-Ready 2-Azidoethyl or Propargyl Functionalities .
- Methods of application : The step-wise syntheses were carried out through a selective distal alkylation of the parent p-adamantylcalix4arene with propargyl bromide or 1,2-dibromoethane .
- Results or outcomes : Preliminary data on the reactivity of the prepared calixarenes under the CuAAC conditions suggested a strong steric hampering created by the adamantane units nearby the reacting alkyne or azide groups that affected the outcome of the two-fold cycloaddition .
9. Synthesis of RNA Derivatives
properties
IUPAC Name |
2-(2-azidoethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-2-1-5-9-3-4-10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXUTNVEYFYDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550432 | |
| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethyl)-1,3-dioxolane | |
CAS RN |
111752-08-0 | |
| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



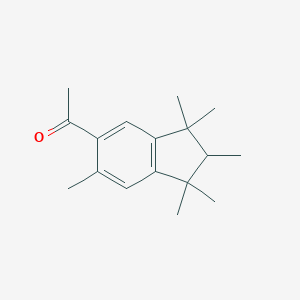
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
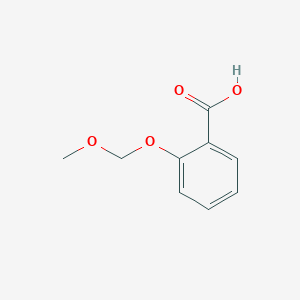


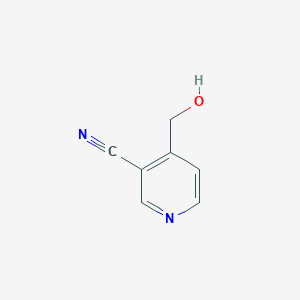
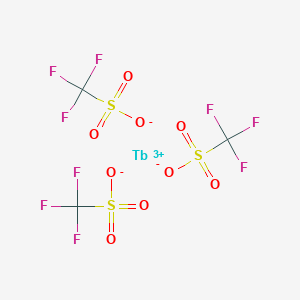

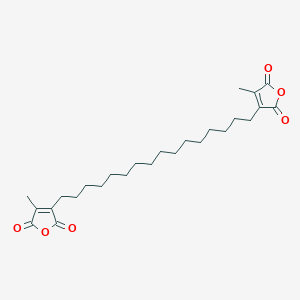
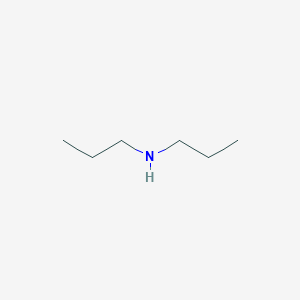

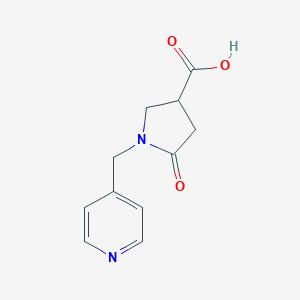
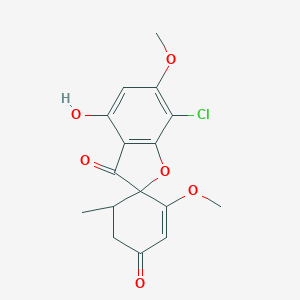
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)